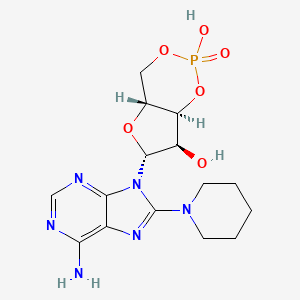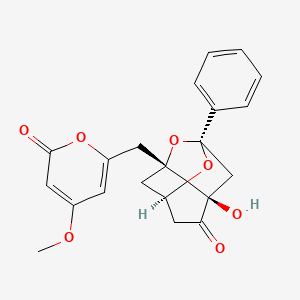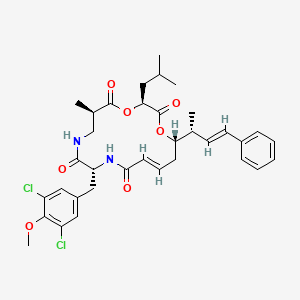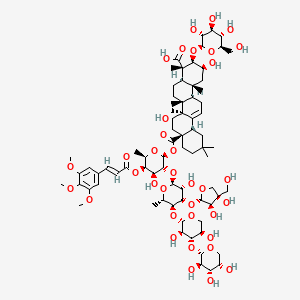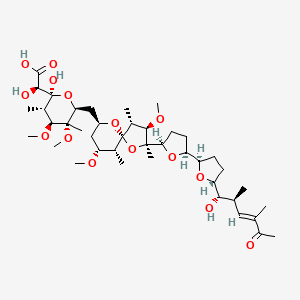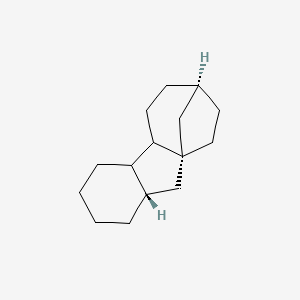
Gibbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibbane is a sesquiterpene and a terpenoid fundamental parent.
Scientific Research Applications
Phytoremediation and Wastewater Treatment : Lemna gibba, also known as duckweed, has been investigated for its capacity to remove toxic elements from wastewater. In a study by Sasmaz and Öbek (2009), Lemna gibba significantly accumulated toxic elements such as uranium, arsenic, and boron from secondary effluents (Sasmaz & Öbek, 2009). Additionally, research by Osama et al. (2020) utilized Lemna gibba for the phytoremediation of 1,4-dioxane in wastewater, emphasizing the plant's potential in environmental applications (Osama et al., 2020).
Heavy Metal Removal : Studies have also explored the effectiveness of Lemna gibba in removing heavy metals from mixtures, as demonstrated by Demim et al. (2014). They employed the central composite design technique to evaluate the plant's impact on the removal process (Demim et al., 2014).
Biomass Production : Research by Verma and Suthar (2014) focused on using Lemna gibba for sewage wastewater treatment and converting wastewater nutrients into protein and carbohydrate-rich biomass. This suggests the potential for using the plant in synchronized wastewater treatment and biomass harvesting systems (Verma & Suthar, 2014).
Toxicity Studies : Körner et al. (2001) conducted laboratory-scale experiments to measure the effect of different ammonia concentrations and pH values on the growth of Lemna gibba in wastewater, providing insights into the toxicity thresholds for the plant (Körner et al., 2001).
properties
Product Name |
Gibbane |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,3S,12S)-tetracyclo[10.2.1.01,9.03,8]pentadecane |
InChI |
InChI=1S/C15H24/c1-2-4-13-12(3-1)10-15-8-7-11(9-15)5-6-14(13)15/h11-14H,1-10H2/t11-,12-,13?,14?,15+/m0/s1 |
InChI Key |
BRIUXPNFDNMNPK-APSKQVOWSA-N |
Isomeric SMILES |
C1CCC2[C@@H](C1)C[C@]34C2CC[C@H](C3)CC4 |
SMILES |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
Canonical SMILES |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)

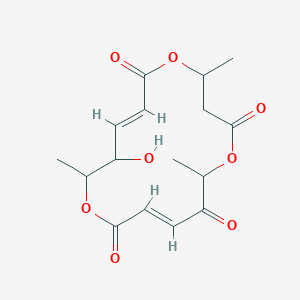
![2-[4-[1-[3,4-Bis(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B1244423.png)

![5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-](/img/structure/B1244427.png)
![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)
